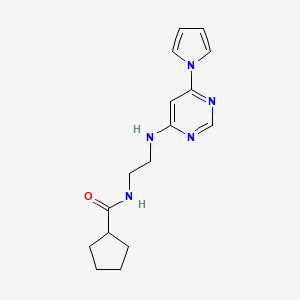
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H21N5O and its molecular weight is 299.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
The compound “N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide” contains a pyrrole ring and a pyrimidine ring. Compounds containing these structures are known to interact with various biological targets. For instance, pyrrole-containing compounds are found in many natural products such as histidine, purine, histamine, and DNA-based structures . Pyrimidine is a basic structure in nucleic acids and several antiviral and anticancer drugs .
Biologische Aktivität
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features:
- Pyrimidine Ring : Known for its role in nucleic acid structure and various biological processes.
- Pyrrole Moiety : Associated with diverse biological activities, including anticancer effects.
- Cyclopentanecarboxamide Structure : Provides stability and may influence the compound's interaction with biological targets.
This unique combination suggests that the compound may interact with multiple biological pathways, particularly those involving enzyme inhibition or receptor modulation.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation, which is particularly relevant in cancer therapy.
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, potentially affecting inflammation and cell survival.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide | Pyrimidine, Pyrrole, Methoxybenzamide | Kinase inhibition, anticancer |
| N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide | Pyrimidine, Pyrrole, Ethoxybenzamide | Potential anti-inflammatory effects |
| 6-Methylpyrimidin-4-amines | Pyrimidine ring | Kinase inhibition |
The data indicates that compounds with similar structural features exhibit diverse biological activities, highlighting the potential of this compound in therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of compounds related to this compound.
Key Findings:
- Anticancer Activity : A study demonstrated that related pyrrole-based compounds showed significant anticancer properties through kinase inhibition mechanisms .
- Inflammatory Response Modulation : Research indicated that certain derivatives could modulate inflammatory pathways by inhibiting cytokine production .
- Selectivity and Efficacy : The unique arrangement of functional groups enhances selectivity against specific cancer types compared to other similar compounds .
Eigenschaften
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(13-5-1-2-6-13)18-8-7-17-14-11-15(20-12-19-14)21-9-3-4-10-21/h3-4,9-13H,1-2,5-8H2,(H,18,22)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCGMCJXQISKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














